molecular formula C10H7N3O4 B11875982 3-(4-Nitro-1H-pyrazol-1-YL)benzoic acid

3-(4-Nitro-1H-pyrazol-1-YL)benzoic acid

Cat. No.: B11875982
M. Wt: 233.18 g/mol
InChI Key: OSXUQMULUQYNRL-UHFFFAOYSA-N
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Description

3-(4-Nitro-1H-pyrazol-1-yl)benzoic acid is a chemical compound with the molecular formula C10H7N3O4 It is characterized by the presence of a nitro group attached to a pyrazole ring, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitro-1H-pyrazol-1-yl)benzoic acid typically involves a multi-step process. One common method starts with the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole to form 4-bromo-1H-pyrazole. This intermediate is then subjected to a palladium-catalyzed coupling reaction with benzoic acid to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitro-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 3-(4-Amino-1H-pyrazol-1-yl)benzoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

One of the most significant applications of 3-(4-Nitro-1H-pyrazol-1-YL)benzoic acid is its potential as an antimicrobial agent. Research has demonstrated that derivatives of this compound exhibit potent activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Study: Synthesis and Testing of Derivatives

A study synthesized several derivatives of pyrazole compounds, including those based on this compound. The synthesized compounds were tested against ESKAPE pathogens, which are known for their antibiotic resistance. Notably, one derivative showed a minimum inhibitory concentration (MIC) as low as 0.73 μg/mL against Acinetobacter baumannii, indicating strong antibacterial properties .

CompoundBacterial StrainMIC (μg/mL)
This compound derivativeStaphylococcus aureus6.25
This compound derivativeBacillus subtilis0.78
This compound derivativeAcinetobacter baumannii0.73

This data illustrates the compound's potential as a lead structure for developing new antimicrobial agents.

Anticancer Properties

Research indicates that pyrazole derivatives, including those based on this compound, may also exhibit anticancer activities. The structural features of pyrazoles contribute to their ability to inhibit tumor growth and proliferation.

Case Study: Antitumor Activity

In various studies, pyrazole derivatives have been evaluated for their cytotoxic effects against cancer cell lines. For instance, compounds derived from pyrazole scaffolds have shown promising results in inhibiting cell proliferation in breast and colon cancer models . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

Another area of research focuses on the anti-inflammatory properties of pyrazole derivatives. Compounds similar to this compound have been investigated for their ability to modulate inflammatory pathways.

Case Study: Inhibition of COX Enzymes

Some studies have reported that pyrazole-based compounds can act as selective inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways. The selectivity towards COX-2 over COX-1 suggests potential for reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that yield high purity products suitable for biological testing.

Synthesis Overview

The synthesis often employs methods such as:

  • Vilsmeier-Haack reaction for introducing formyl groups.
  • Hydrazone formation through the reaction with hydrazine derivatives.

These synthetic routes not only provide access to the target compound but also allow for the modification of functional groups to enhance biological activity.

Mechanism of Action

The mechanism of action of 3-(4-Nitro-1H-pyrazol-1-yl)benzoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the nitro group and pyrazole ring. These interactions could lead to various biological effects, such as enzyme inhibition or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Amino-1H-pyrazol-1-yl)benzoic acid: Similar structure but with an amino group instead of a nitro group.

    4-(1H-pyrazol-4-yl)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

Uniqueness

3-(4-Nitro-1H-pyrazol-1-yl)benzoic acid is unique due to the presence of both a nitro group and a pyrazole ring, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry .

Biological Activity

3-(4-Nitro-1H-pyrazol-1-YL)benzoic acid, also known as 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, is a compound characterized by the presence of a nitro group and a benzoic acid moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.

The molecular formula of this compound is C11_{11}H9_{9}N3_3O4_4, with a molecular weight of 247.21 g/mol. The compound's synthesis typically involves the reaction of 4-nitro-1H-pyrazole with benzyl bromide under basic conditions, followed by oxidation to yield the final product.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole ring engages in hydrogen bonding and π-π interactions. These interactions can modulate enzyme or receptor activity, leading to various biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing pyrazole derivatives. For instance, derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid were reported to exhibit potent inhibitory effects against Acinetobacter baumannii and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 1.56 μg/mL for certain derivatives .

Anticancer Properties

Research has shown that compounds based on the 1H-pyrazole structure can inhibit the growth of various cancer cell types. Notably, studies indicated that these compounds demonstrated antiproliferative activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Studies

A study focused on synthesizing novel derivatives of pyrazole-based compounds demonstrated significant antimicrobial activity against multiple strains of bacteria. The incorporation of specific substituents was found to enhance their effectiveness . Another investigation into the structure-activity relationship (SAR) revealed that modifications to the pyrazole ring could lead to improved potency against cancer cell lines .

Data Summary

Compound Biological Activity MIC/IC50 Values
This compoundAntimicrobial against S. aureusMIC: 1.56 μg/mL
Derivative AAntiproliferative against MDA-MB-231 (breast cancer)IC50: 0.064 μM
Derivative BAntiproliferative against HepG2 (liver cancer)IC50: 0.115 μM

Properties

Molecular Formula

C10H7N3O4

Molecular Weight

233.18 g/mol

IUPAC Name

3-(4-nitropyrazol-1-yl)benzoic acid

InChI

InChI=1S/C10H7N3O4/c14-10(15)7-2-1-3-8(4-7)12-6-9(5-11-12)13(16)17/h1-6H,(H,14,15)

InChI Key

OSXUQMULUQYNRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=C(C=N2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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